molecular formula C9H15N5 B1450446 2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1499423-07-2

2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1450446
CAS RN: 1499423-07-2
M. Wt: 193.25 g/mol
InChI Key: LNQZHAYUBVLABD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine” involves a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is a common feature in many biologically active compounds .

Scientific Research Applications

Neuroprotective Agents

The pyrimidine ring system has been associated with neuroprotective properties, which are crucial in the treatment of neurodegenerative diseases. Compounds with this structure can be designed to protect neuronal function and structure, potentially slowing disease progression in conditions like Alzheimer’s and Parkinson’s .

Anti-neuroinflammatory Agents

Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases. The pyrrolidine ring, being a versatile scaffold, can be modified to yield compounds that act as anti-neuroinflammatory agents, targeting specific pathways involved in neuroinflammation .

Antimicrobial Activity

Hydrazine derivatives have shown promise in antimicrobial activity. The hydrazinyl group in the compound could be exploited to synthesize new drugs with potential antibacterial properties, addressing the growing concern of antibiotic resistance .

Cancer Research

Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound could serve as a lead structure for the development of novel anticancer agents, particularly by investigating its interaction with various cancer-related proteins and enzymes .

Drug Design and Discovery

The saturated pyrrolidine ring is known for its contribution to the stereochemistry of molecules, which is a significant factor in drug design. This compound could be used as a scaffold for the development of drugs with improved pharmacokinetic and pharmacodynamic profiles .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring makes it an interesting candidate for enantioselective synthesis, which is a critical aspect of producing compounds with high specificity and efficacy for therapeutic applications .

ADME/Tox Optimization

The introduction of heteroatomic fragments like hydrazinyl and pyrrolidinyl groups can be a strategic approach to modify physicochemical parameters of a compound, thereby optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile for better drug candidacy .

SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry. The diverse functional groups present in “2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine” make it a valuable compound for SAR studies to understand how structural changes can affect biological activity .

properties

IUPAC Name

(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-7-6-8(12-9(11-7)13-10)14-4-2-3-5-14/h6H,2-5,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQZHAYUBVLABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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